4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Overview
Description
4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is an organic compound with the molecular formula C16H13F3N2O2S This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide and a radical initiator.
Formation of the Carbamothioyl Group: The final step involves the reaction of the intermediate with thiourea to form the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamothioyl group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: 4-methoxy-N-{[3-(trifluoromethyl)phenyl]amino}benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy and carbamothioyl groups contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-{[3-(trifluoromethyl)phenyl]benzamide: Lacks the carbamothioyl group, resulting in different reactivity and applications.
4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamoyl}benzamide:
Uniqueness
4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-methoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c1-23-13-7-5-10(6-8-13)14(22)21-15(24)20-12-4-2-3-11(9-12)16(17,18)19/h2-9H,1H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEBJPUGBFJRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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